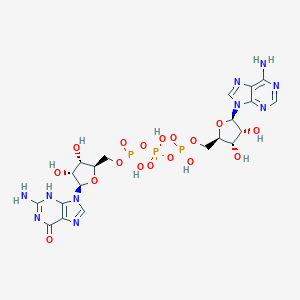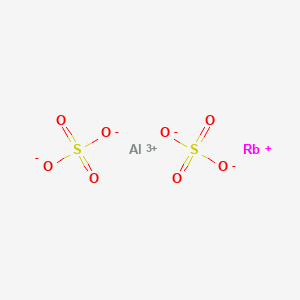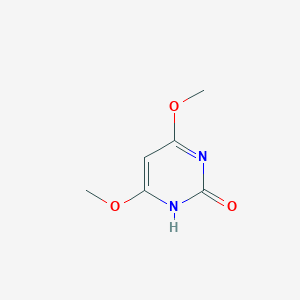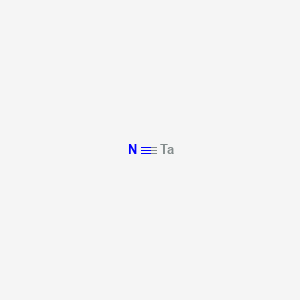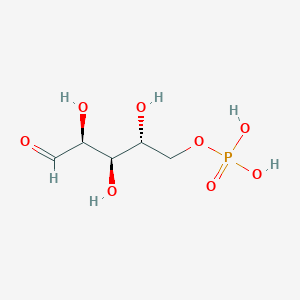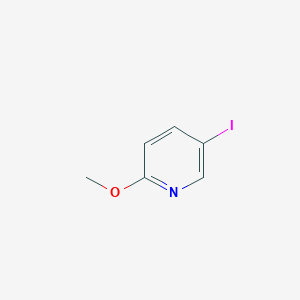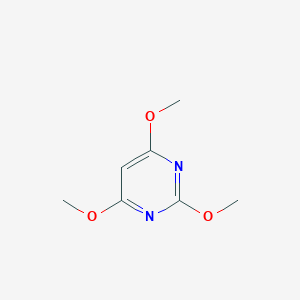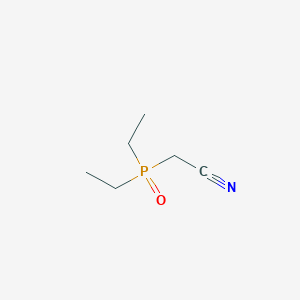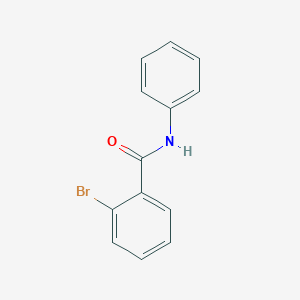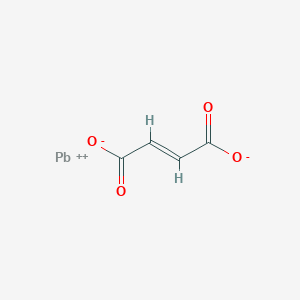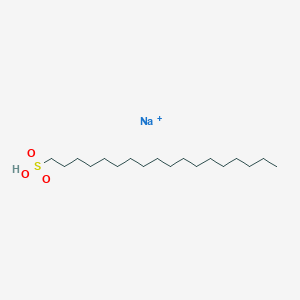
1-Octadecanosulfonato de sodio
Descripción general
Descripción
1-Octadecanesulfonic acid, sodium salt is a useful research compound. Its molecular formula is C18H38NaO3S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Octadecanesulfonic acid, sodium salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Octadecanesulfonic acid, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octadecanesulfonic acid, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
El 1-Octadecanosulfonato de sodio, conocido por diversos nombres como Estearilsulfonato de sodio o Ácido 1-Octadecanosulfónico, sal sódica, es un compuesto con la fórmula molecular
C18H37NaO3S C_{18}H_{37}NaO_{3}S C18H37NaO3S
y un peso molecular de 356,54 . Es un tensioactivo con una amplia gama de aplicaciones en investigación científica debido a sus propiedades como tensioactivo aniónico. A continuación, se presenta un análisis exhaustivo de sus aplicaciones únicas en diferentes campos de la investigación:Ciencia de materiales: Reactivos de polímeros/macromoléculas
En ciencia de materiales, el this compound se utiliza como reactivo en la síntesis de polímeros y macromoléculas. Sus propiedades tensioactivas ayudan en la formación de micelas, que pueden actuar como sitios de reacción para los procesos de polimerización . Esta aplicación es crucial en la creación de diversos materiales basados en polímeros con características específicas.
Investigación de tensioactivos: Tensioactivos aniónicos
Como tensioactivo aniónico, se estudia ampliamente por su interacción con otras moléculas e iones en solución. Los investigadores exploran su potencial en la creación de emulsiones estables, lo que es vital en las formulaciones para productos farmacéuticos, cosméticos y alimenticios .
Química analítica: Cromatografía
El this compound sirve como un agente de apareamiento iónico en cromatografía, particularmente en columnas cromatográficas de fase inversa. Ayuda en la separación de compuestos basados en su carga, tamaño e hidrofobicidad, convirtiéndolo en una herramienta esencial en química analítica para purificar y analizar diversas sustancias .
Bioquímica: Estudios de proteínas y enzimas
En bioquímica, se utiliza en el estudio de proteínas y enzimas. Puede desnaturalizar proteínas, permitiendo a los investigadores estudiar la estructura y función de las proteínas en un entorno controlado. Esta aplicación es significativa para comprender los mecanismos de las enfermedades y desarrollar intervenciones terapéuticas .
Ciencia ambiental: Remediación de suelos y aguas
El this compound se investiga por su uso en la remediación de suelos y aguas. Su capacidad para unirse a los contaminantes y mejorar su solubilidad lo convierte en un candidato para tratar entornos contaminados y promover la descomposición de sustancias nocivas .
Nanotecnología: Síntesis de nanopartículas
En el campo de la nanotecnología, este compuesto se utiliza en la síntesis de nanopartículas. Actúa como un agente estabilizador que evita la agregación de nanopartículas, asegurando la producción de nanopartículas con tamaño y forma uniformes, lo que es fundamental para su aplicación en electrónica, medicina y almacenamiento de energía .
Formulaciones farmacéuticas: Sistemas de administración de medicamentos
Encuentra aplicación en el desarrollo de sistemas de administración de medicamentos. Su naturaleza tensioactiva le permite encapsular medicamentos, mejorando su solubilidad y biodisponibilidad. Esto es particularmente útil para los medicamentos que son poco solubles en agua, mejorando su eficacia terapéutica .
Industria cosmética: Estabilización de emulsiones
Por último, el this compound se utiliza en la industria cosmética para la estabilización de emulsiones en productos como cremas y lociones. Sus propiedades ayudan a mantener la consistencia y la vida útil de los productos cosméticos, asegurando su rendimiento y seguridad para los consumidores .
Mecanismo De Acción
Target of Action
Sodium 1-Octadecanesulfonate, also known as 1-Octadecanesulfonic acid, sodium salt, is primarily used as an ion-pairing reagent . Its primary targets are the charged particles in a solution, where it helps to pair ions of opposite charges, thereby facilitating various chemical reactions and processes .
Mode of Action
As an ion-pairing reagent, Sodium 1-Octadecanesulfonate interacts with its targets by neutralizing their charges . This interaction allows the ions to come together and form a neutral pair, which can then participate in further reactions or processes . The resulting changes include the facilitation of chemical reactions, improvement of solubility of certain compounds, and enhancement of separation techniques in chromatography .
Biochemical Pathways
The exact biochemical pathways affected by Sodium 1-Octadecanesulfonate can vary depending on the specific context of its use. In general, it plays a crucial role in facilitating reactions in biochemical pathways where ion pairing is required . The downstream effects can include the formation of new compounds, the breakdown of existing compounds, or the separation of compounds in a mixture .
Pharmacokinetics
As a chemical reagent, its bioavailability would largely depend on the specific conditions of its use, such as the ph of the solution, the presence of other compounds, and the temperature .
Result of Action
The molecular and cellular effects of Sodium 1-Octadecanesulfonate’s action are primarily related to its role as an ion-pairing reagent . By facilitating the pairing of ions, it can enable chemical reactions, improve the solubility of certain compounds, and enhance separation techniques in chromatography .
Action Environment
The action, efficacy, and stability of Sodium 1-Octadecanesulfonate can be influenced by various environmental factors. These include the pH of the solution, the presence of other compounds, the temperature, and the specific conditions of its use . For example, changes in pH can affect the charge of the ions and thus the effectiveness of the ion pairing. Similarly, temperature can influence the rate of the reactions facilitated by the ion pairing .
Propiedades
Número CAS |
13893-34-0 |
|---|---|
Fórmula molecular |
C18H38NaO3S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
sodium;octadecane-1-sulfonate |
InChI |
InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21); |
Clave InChI |
NIMUYFTYMXTPAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
13893-34-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the diffusion coefficient of 1-Octadecanesulfonic acid, sodium salt?
A1: Understanding the diffusion coefficient of 1-Octadecanesulfonic acid, sodium salt is crucial for several reasons. Firstly, it provides insights into its mobility and interaction within different media, including water and solutions containing other surfactants. [, , ] This information is valuable for applications where controlled release or transport of substances is desired, such as in drug delivery systems or formulations containing surfactants. Secondly, diffusion coefficient data contributes to a deeper understanding of the physicochemical properties of 1-Octadecanesulfonic acid, sodium salt and its behavior in complex systems. [, , ]
Q2: The research mentions the diffusion of various compounds "into" 1-Octadecanesulfonic acid, sodium salt. What does this imply about its potential applications?
A2: The studies highlight the diffusion of different molecules, including 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol [], 1-Tetradecanaminium, N,N-dimethyl-N-propansulfonate [], and 3,6,9,12,15,18-Hexaoxatriacontan-1-ol [] into solutions containing 1-Octadecanesulfonic acid, sodium salt. This suggests its potential utility in systems where controlled incorporation or encapsulation of other compounds is important. For instance, it could be explored as a component in drug delivery vehicles, where its interaction with active pharmaceutical ingredients and subsequent release profiles are crucial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


